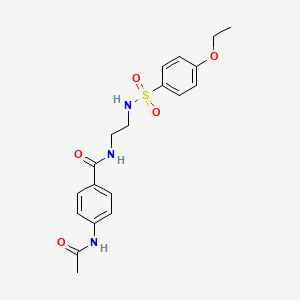

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature. This green chemistry approach results in the formation of an ion-associate complex, which was characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry .

Molecular Structure Analysis

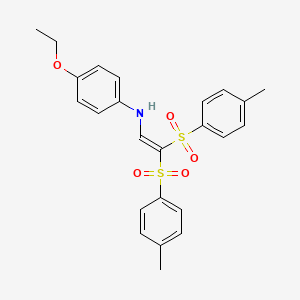

The molecular structure of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide consists of a benzene ring with an acetamido group (NHCOCH₃) and an ethyl group (C₂H₅) attached. The sulfonamide group (SO₂NH₂) is linked to the benzene ring via an ethyl spacer. The overall structure contributes to its biological activity and interactions .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Characterization

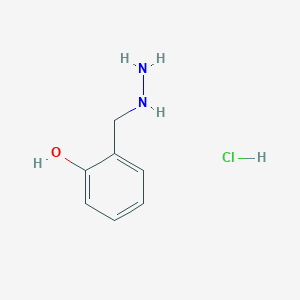

The synthesis and characterization of derivatives related to 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide have been widely studied. Padaliya et al. (2015) described the synthesis of N-aryl amino-4-acetamido-2-ethoxy benzamides, highlighting the reaction of hydrazine with methyl-4-acetamido-2-ethoxy benzoate and subsequent condensation with different aromatic acid chloride. These compounds were synthesized in yields of 65 to 80% and confirmed by IR, 1H NMR, Mass spectral studies, and elemental analysis, exhibiting antimicrobial activity (Padaliya & Parsania, 2015).

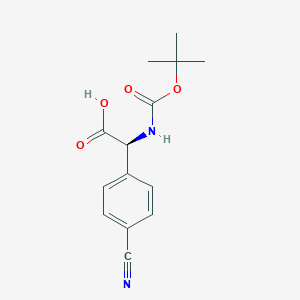

El‐Faham et al. (2013) explored OxymaPure/DIC as an efficient reagent for synthesizing α-ketoamide derivatives, demonstrating superiority in terms of purity and yield compared to other methods. This work highlighted the potential for creating a novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, characterized by FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).

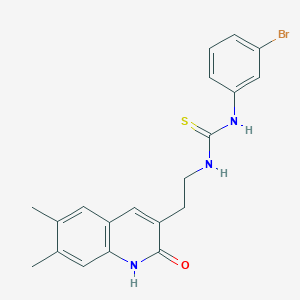

Biological Evaluation and Applications

The derivatives of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide have also been evaluated for their biological activities. For instance, Asmaa M. Fahim and Eman H. I. Ismael (2021) conducted a theoretical investigation and molecular docking study of antimalarial sulfonamides as potential COVID-19 drugs, showcasing the antimalarial and ADMET properties of these compounds. This research provides insights into the drug discovery process for addressing contemporary health challenges (Fahim & Ismael, 2021).

作用機序

Target of Action

The primary targets of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid.

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 could affect several biochemical pathways. These enzymes are involved in various physiological processes, including respiration, fluid secretion, and pH regulation. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to downstream effects on cellular function and homeostasis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the extent of its interaction with Carbonic Anhydrase 1 and 2. Potential effects could include changes in cellular pH, disruption of fluid balance, and alterations in respiratory function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, changes in pH could affect the compound’s ionization state, potentially impacting its ability to interact with its targets .

特性

IUPAC Name |

4-acetamido-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-3-27-17-8-10-18(11-9-17)28(25,26)21-13-12-20-19(24)15-4-6-16(7-5-15)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDJNNSKPZRSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)

![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)